2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} is a complex organic compound characterized by its unique structure, which includes furan rings and a hexa-1,3,5-trienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} typically involves multiple steps, starting with the preparation of the furan rings and the hexa-1,3,5-trienyl chain. One common method involves the use of a Diels-Alder reaction to form the furan rings, followed by a series of coupling reactions to attach the hexa-1,3,5-trienyl chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The hexa-1,3,5-trienyl chain can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the hexa-1,3,5-trienyl chain can produce saturated hydrocarbons .
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The furan rings and hexa-1,3,5-trienyl chain can participate in various biochemical reactions, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}: Similar structure but with a different ethane linkage.
2,2’-(Ethane-1,1-diyl)bis{5-[6-(thiophene-2-yl)hexa-1,3,5-trien-1-yl]thiophene}: Contains thiophene rings instead of furan rings[][8].
Uniqueness
The uniqueness of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} lies in its specific combination of furan rings and a hexa-1,3,5-trienyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
586361-74-2 |
---|---|
Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)hexa-1,3,5-trienyl]-5-[1-[5-[6-(furan-2-yl)hexa-1,3,5-trienyl]furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C30H26O4/c1-24(29-20-18-27(33-29)14-8-4-2-6-12-25-16-10-22-31-25)30-21-19-28(34-30)15-9-5-3-7-13-26-17-11-23-32-26/h2-24H,1H3 |
InChI Key |
SGHBFBGRNAIQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C=CC=CC=CC2=CC=CO2)C3=CC=C(O3)C=CC=CC=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.